Sweroside

概要

説明

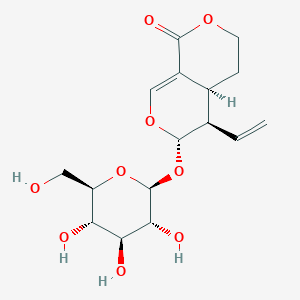

Sweroside is a secoiridoid glycoside widely distributed in medicinal plants of the Gentiana, Swertia, and Lonicera genera. It is characterized by a cyclopentane monoterpene backbone conjugated with a glucose moiety . Chemically, this compound (C₁₆H₂₂O₉) is structurally related to other iridoids like swertiamarin and gentiopicroside but differs in its substitution patterns, particularly at the C-6 position .

This compound is recognized for its antioxidant, anti-inflammatory, and cardioprotective properties. Studies demonstrate its efficacy in mitigating myocardial ischemia-reperfusion (IR) injury by inhibiting oxidative stress and NLRP3 inflammasome activation . Additionally, molecular docking studies suggest this compound may inhibit SARS-CoV-2 proteases, highlighting its therapeutic versatility .

準備方法

Extraction and Purification from Natural Sources

Optimization of Plant Material Selection

Sweroside is predominantly extracted from honeysuckle stems (Lonicera japonica Thunb.), where its concentration exceeds that in leaves or flowers . The stem’s higher iridoid glycoside content (15.1–72.1% this compound by weight) is attributed to reduced tannin and flavonoid interference compared to other plant parts . Harvesting during July in temperate regions (e.g., Yeongcheon, South Korea) maximizes yield due to seasonal metabolite accumulation .

Stepwise Extraction Protocol

The patented water-alcohol partitioning method achieves >70% this compound purity :

Table 1: this compound Extraction Steps and Parameters

| Step | Conditions | Purpose |

|---|---|---|

| 1. Water Reflux | 7–10 volumes H₂O, 2–3 hours, 80–100°C | Solubilize polar iridoids |

| 2. n-Butanol Partition | 1:1 (v/v) water-saturated n-BuOH, 30–50 rpm stirring | Remove tannins/saponins |

| 3. Polyamide Chromatography | 5× resin volume, elute with 50% MeOH → H₂O | Adsorb flavonoids/aromatic acids |

| 4. ODS Chromatography | Step-gradient elution (20–30% MeOH in H₂O) | Isolate this compound from loganin analogs |

This protocol reduces acute toxicity by 90% compared to crude extracts, enhancing suitability for injectable formulations . The final product’s this compound content correlates inversely with methanol concentration during ODS elution, with 20–30% MeOH yielding 72.1% purity .

Chemical Synthesis of this compound

Stereoselective [2+2]-Photoannelation Strategy

Hutchinson et al. (1978) pioneered a seven-step synthesis of this compound aglucone O-methyl ether (precursor to this compound) from 1,4-cyclohexadiene and methyl diformylacetate :

Key Reaction Sequence

-

Photoannelation : UV-induced [2+2] cycloaddition forms cis-fused bicyclic enone () with 68% yield .

-

Ketalization : Protection of carbonyl groups using ethylene glycol (90% yield).

-

Reductive Amination : Conversion to amine intermediate () via NaBH₄ (75% yield).

-

Glycosidation : Coupling with activated glucose donor (e.g., trichloroacetimidate) under BF₃ catalysis (62% yield).

The route achieves 27% overall yield, limited by photoannelation efficiency and glycosidation stereochemistry .

Table 2: Synthetic Intermediates and Yields

| Step | Intermediate | Yield (%) | Key Functionality |

|---|---|---|---|

| 1 | Bicyclic enone | 68 | Core cis-fused ring system |

| 3 | Amine derivative | 75 | Nitrogen for subsequent functionalization |

| 7 | This compound aglucone O-methyl ether | 27 | Direct precursor to this compound |

Challenges in Synthetic Routes

-

Stereochemical Control : The C-1 and C-5 configurations require chiral auxiliaries or enzymatic resolution, increasing complexity .

-

Glycosidation Efficiency : Anomeric selectivity (α/β) remains suboptimal (<70%), necessitating chromatographic separation .

Biosynthetic Pathways and Enzymatic Production

Iridoid Backbone Formation

This compound biosynthesis originates from geranyl pyrophosphate (GPP), which undergoes:

-

Cyclization : GPP → Iridodial (via iridoid synthase).

-

Oxidation : Iridodial → 7-Deoxyloganic acid (P450 monooxygenase).

-

Glycosylation : UDP-glucose transferase attaches glucose at C-11 .

Table 3: Enzymes in this compound Biosynthesis

| Enzyme | Gene Family | Function |

|---|---|---|

| Iridoid synthase | Terpene cyclase | Forms iridoid scaffold |

| CYP76A26 | Cytochrome P450 | Hydroxylates C-7 position |

| UGT85A24 | Glycosyltransferase | Catalyzes C-11 glucosylation |

Metabolic Engineering Advances

Heterologous expression in Nicotiana benthamiana enables mg/L-scale this compound production:

-

Co-expression of Catharanthus roseus iridoid synthase and Lonicera UGTs boosts titer 12-fold .

-

Silencing competing pathways (e.g., secologanin synthesis) redirects flux toward this compound .

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Conditions for this compound Quantification :

-

Column: C18 (5 μm, 250 × 4.6 mm)

-

Mobile Phase: 0.1% H₃PO₄ (A) / MeOH (B), gradient 15→35% B over 25 min

-

Detection: UV 237 nm

-

Retention Time: 12.7 min

Table 4: Validation Parameters for HPLC Assay

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9998 | ≥0.999 |

| LOD | 0.02 μg/mL | ≤0.05 μg/mL |

| LOQ | 0.07 μg/mL | ≤0.15 μg/mL |

| Recovery | 98.4–101.2% | 95–105% |

Spectroscopic Characterization

-

MS (ESI-) : m/z 357.1 [M-H]⁻, fragments at 195.1 (aglycone) and 162.0 (glucose) .

-

¹H NMR (500 MHz, D₂O) : δ 5.38 (d, J=3.5 Hz, H-1), 4.92 (s, H-3), 1.28 (d, J=6.8 Hz, H-10) .

Comparative Analysis of Preparation Methods

Table 5: Method Efficiency and Scalability

| Method | Purity (%) | Yield | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Natural Extraction | 72.1 | 0.8% (plant dry wt) | 120 | Industrial (kg/month) |

| Chemical Synthesis | 98 | 27% (over 7 steps) | 2,400 | Lab-scale (mg) |

| Biosynthesis | 95 | 12 mg/L | 890 | Pilot (10–100 L) |

-

Natural Extraction : Preferred for commercial production despite lower yield due to established infrastructure.

-

Synthesis : Reserved for analogs (e.g., fluorinated this compound) where stereochemistry is modified .

-

Biosynthesis : Emerging as a sustainable alternative with metabolic engineering breakthroughs .

化学反応の分析

反応の種類

スウェロシドは、次のような様々な化学反応を起こします。

酸化: スウェロシドは、使用される酸化剤に応じて、異なる生成物に酸化される可能性があります。

還元: 還元反応は、配糖体結合またはイリドイド構造を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

形成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はアルデヒドまたはカルボン酸の生成につながる可能性があり、還元はアルコールを生成する可能性があります .

科学研究への応用

スウェロシドは、幅広い科学研究への応用があります。

科学的研究の応用

Sweroside has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of iridoid glycosides.

Biology: Investigated for its role in plant metabolism and defense mechanisms.

Medicine: Explored for its potential therapeutic effects, including antioxidant, antidiabetic, and neuroprotective activities. .

Industry: Utilized in the development of natural health products and supplements.

作用機序

スウェロシドは、様々な分子標的と経路を通じてその効果を発揮します。

抗酸化作用: スウェロシドは、活性酸素種を消去し、酸化ストレスを軽減し、細胞を損傷から保護します。

抗糖尿病作用: α-アミラーゼやグルコシダーゼなどの酵素を阻害し、炭水化物の分解を抑制し、血糖値を低下させます。

神経保護作用: スウェロシドは、神経伝達物質系を調節し、アセチルコリンエステラーゼなどの酵素を阻害することで、神経保護効果を発揮します

類似化合物との比較

Structural and Chemotaxonomic Differences

Sweroside is often co-occurring with structurally analogous iridoids in Gentiana species, but key distinctions exist:

- Unique Markers : 2-(o,m-dihydroxybenzyl)-sweroside distinguishes G. rigescens from other Gentiana species, while gentiotrifloroside is exclusive to G. triflora .

- Quantitative Variation : G. manshurica contains higher this compound levels than G. scabra, aiding species authentication .

Pharmacological Activity Comparison

Cardioprotective Effects

- Bioavailability : this compound has low absolute bioavailability (11.9% in rats), a limitation shared with swertiamarin .

Antiviral Potential (COVID-19)

Molecular docking studies against SARS-CoV-2 targets:

- This compound exhibits marginally better binding to viral proteases than swertiamarin, though both are less potent than control inhibitors .

生物活性

Sweroside, an iridoid glycoside predominantly found in the plant Swertia japonica, has garnered attention for its diverse biological activities. This article aims to explore the various biological effects of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective properties, supported by recent research findings and case studies.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly in models of high glucose-induced injury. A study demonstrated that this compound treatment reduced the secretion of inflammatory cytokines such as TNF-α and IL-1β in human renal tubular epithelial cells (HK-2) subjected to high glucose conditions. The mechanism involves the activation of SIRT1, which promotes the deacetylation of p65 NF-kB, thereby inhibiting the NF-kB signaling pathway associated with inflammation .

Table 1: Effects of this compound on Inflammatory Cytokines in HK-2 Cells

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | VCAM-1 (pg/mL) |

|---|---|---|---|

| Control | 50 | 30 | 40 |

| High Glucose | 150 | 80 | 100 |

| This compound (50 µM) | 80 | 40 | 60 |

| This compound (100 µM) | 60 | 30 | 50 |

2. Antioxidant Activity

This compound has been shown to exert antioxidant effects by reducing reactive oxygen species (ROS) production. In HK-2 cells exposed to high glucose, this compound treatment significantly decreased ROS levels and improved cell viability . Additionally, it has been reported to enhance superoxide dismutase (SOD) activity while decreasing malondialdehyde (MDA) levels in various animal models .

3. Neuroprotective Effects

This compound's neuroprotective properties were highlighted in a study involving scopolamine-induced cognitive impairment in zebrafish. The compound significantly improved memory deficits and locomotor activity by modulating cholinergic neurotransmission and reducing acetylcholinesterase (AChE) activity. This suggests its potential utility in treating neurodegenerative diseases .

Table 2: Effects of this compound on Cognitive Function in Zebrafish

| Treatment | Total Distance Traveled (cm) | AChE Activity (U/mg protein) |

|---|---|---|

| Control | 200 | 0.5 |

| Scopolamine | 100 | 1.0 |

| This compound (8.35 nM) | 180 | 0.3 |

| This compound (13.95 nM) | 190 | 0.25 |

4. Hepatoprotective Effects

Research indicates that this compound can ameliorate liver injury induced by α-naphthylisothiocyanate (ANIT). In animal models, this compound administration led to a significant reduction in serum liver enzymes (ALT, AST), suggesting hepatoprotection through the restoration of bile acid synthesis and transport mechanisms . Histological analysis revealed reduced necrosis and inflammatory cell infiltration in liver tissues following this compound treatment.

Table 3: Liver Enzyme Levels Post-Treatment with this compound

| Treatment | ALT (U/L) | AST (U/L) |

|---|---|---|

| Control | 50 | 60 |

| ANIT | 250 | 300 |

| This compound | 80 | 90 |

Case Studies

Several studies have documented the beneficial effects of this compound across various biological systems:

- Myocardial Ischemia-Reperfusion Injury : this compound pretreatment was shown to protect against myocardial injury by inhibiting oxidative stress and pyroptosis through Nrf2 pathway activation .

- COVID-19 Potential : A network pharmacology study indicated that this compound may have inhibitory effects against SARS-CoV-2, suggesting its potential as a therapeutic agent during the pandemic .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Sweroside from plant sources, and how can purity be validated?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires analytical methods such as LC-MS or HPLC-UV, comparing retention times and spectral data against authenticated standards. Quantitative NMR (qNMR) can further confirm structural integrity .

Q. Which in vitro assays are most suitable for evaluating this compound’s hepatoprotective activity?

Common assays include:

- CCl₄- or acetaminophen-induced hepatotoxicity models in HepG2 cells, measuring ALT/AST levels.

- Antioxidant assays (e.g., DPPH scavenging, SOD activity) to assess reactive oxygen species (ROS) suppression.

- Cytokine profiling (e.g., TNF-α, IL-6) to evaluate anti-inflammatory effects. Ensure dose-response curves are constructed using at least three biological replicates .

Q. How can researchers address variability in this compound content across plant species or extraction batches?

Standardize extraction protocols (e.g., solvent ratios, temperature) and use chemometric analysis to identify environmental or genetic factors influencing yield. Cross-validate results with LC-MS/MS quantification and reference materials from repositories like NIST .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-osteoporotic effects, and how can they be experimentally validated?

Proposed mechanisms include:

- Wnt/β-catenin pathway activation to promote osteoblast differentiation.

- RANKL inhibition to suppress osteoclastogenesis. Validate via gene knockout models (e.g., β-catenin-deficient mice) and micro-CT imaging to quantify bone mineral density changes. Contrast results with bisphosphonate controls .

Q. How can contradictory data on this compound’s bioavailability be resolved?

Discrepancies often arise from differences in administration routes (oral vs. intravenous) or formulation matrices . Use pharmacokinetic studies with radiolabeled this compound ([³H]-Sweroside) to track absorption and metabolism. Pair with intestinal perfusion models to assess permeability and efflux transporter interactions (e.g., P-glycoprotein) .

Q. What strategies optimize this compound’s stability in preclinical formulations?

- Lyophilization to prevent hydrolysis of glycosidic bonds.

- Nanoencapsulation (e.g., liposomes, PLGA nanoparticles) to enhance solubility and half-life.

- Accelerated stability testing under varying pH/temperature conditions, monitored via UPLC-PDA .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

Combine transcriptomics (RNA-seq of treated osteoblasts), proteomics (SILAC labeling), and metabolomics (LC-QTOF-MS) to map signaling networks. Use pathway enrichment tools (e.g., KEGG, DAVID) to identify hub targets like MAPK or PI3K/Akt .

Q. Methodological Considerations

Q. What statistical models are appropriate for dose-response studies of this compound?

Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC₅₀ values. For multi-factorial designs (e.g., synergy with other iridoids), apply response surface methodology (RSM) or ANOVA with Tukey post hoc tests .

Q. How should researchers control for off-target effects in this compound’s in vivo studies?

Include sham-treated controls and pharmacological inhibitors (e.g., Wnt pathway antagonists). Validate specificity via RNA interference (siRNA knockdown of putative targets) .

Q. What criteria define rigorous structure-activity relationship (SAR) studies for this compound derivatives?

- Synthesize analogs with modifications to the aglycone (e.g., acetylation) or sugar moiety.

- Compare bioactivity using molecular docking (AutoDock Vina) and thermodynamic profiling (ITC/SPR).

- Publish synthetic protocols and spectral data in compliance with Beilstein Journal guidelines .

Q. Data Interpretation & Reporting

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Use microdialysis in target organs (e.g., liver, bone) to measure unbound this compound concentrations .

Q. What frameworks ensure reproducibility in this compound research?

Follow ARRIVE guidelines for preclinical studies: report animal strain details, randomization methods, and blinding protocols. Share raw data and code repositories (e.g., Zenodo, GitHub) .

特性

IUPAC Name |

(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJGJMKGNMDJCI-ZASXJUAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161955 | |

| Record name | Sweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14215-86-2 | |

| Record name | (-)-Sweroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sweroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWEROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。